molecular formula C8H4ClF6NO4S2 B12844079 N-(2-Chlorophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide

N-(2-Chlorophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide

Cat. No.: B12844079
M. Wt: 391.7 g/mol
InChI Key: TZEWDHLZCRUOOP-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound contains both trifluoromethyl and sulfonamide groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chlorophenylamine with trifluoromethanesulfonic anhydride under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound .

Scientific Research Applications

N-(2-Chlorophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl and sulfonamide groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl and sulfonamide-containing molecules, such as:

  • N-(2-Chlorophenyl)-1,1,1-trifluoro-methanesulfonamide
  • N-(2-Chlorophenyl)-1,1,1-trifluoro-N-methylmethanesulfonamide

Uniqueness

N-(2-Chlorophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide is unique due to the presence of both trifluoromethyl and sulfonamide groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H4ClF6NO4S2

Molecular Weight

391.7 g/mol

IUPAC Name

N-(2-chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide

InChI

InChI=1S/C8H4ClF6NO4S2/c9-5-3-1-2-4-6(5)16(21(17,18)7(10,11)12)22(19,20)8(13,14)15/h1-4H

InChI Key

TZEWDHLZCRUOOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)Cl

Origin of Product

United States

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